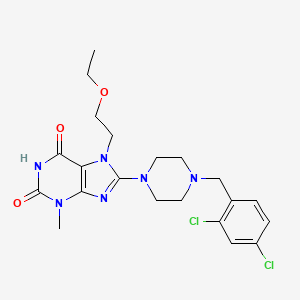
8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26Cl2N6O3 and its molecular weight is 481.38. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiovascular Activity
- Compounds structurally related to the specified chemical have been synthesized and tested for cardiovascular activities like antiarrhythmic and hypotensive effects. These compounds demonstrated significant prophylactic antiarrhythmic activity and hypotensive activity in some analogues (Chłoń-Rzepa et al., 2004).
Antimicrobial and Antituberculosis Properties
- Purine linked piperazine derivatives, akin to the chemical , have been explored as potent inhibitors of Mycobacterium tuberculosis. These compounds target MurB, disrupting the biosynthesis of peptidoglycan and exert antiproliferative effects, showing greater potency than some current clinical drugs (Konduri et al., 2020).
Crystal Structure and Molecular Geometry
- Research on similar molecules has provided insights into their molecular geometry, with studies focusing on the typical geometry of the fused rings and the conformation of different substituents. These structural analyses are crucial for understanding the chemical's interactions and reactivity (Karczmarzyk et al., 1995).
Receptor Affinity and Neuropharmacological Potential
- Analogues of the specified compound have been synthesized and evaluated for their affinity for various receptors like serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. These compounds have potential applications in neuropharmacology, particularly as ligands for these receptors (Żmudzki et al., 2015).
Antiasthmatic and Antihistaminic Activity
- Compounds with structural similarities have been synthesized and evaluated for antihistaminic activity. Some derivatives have shown good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential as antiasthmatic and antihistaminic agents (Pascal et al., 1985).
Anti-Inflammatory and Analgesic Properties
- Related compounds have been synthesized and screened for their potential as anti-inflammatory and analgesic agents. Some derivatives have shown significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Psychotropic Activity
- Studies on derivatives have explored their potential psychotropic activity, focusing on compounds as potential ligands for serotonin and dopamine receptors. These studies contribute to the development of new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Chemical Synthesis and Reactivity
- Research on the synthesis of similar compounds provides insights into their chemical reactivity and potential applications in various fields such as material sciences and drug development (Shin et al., 1983), (Veerman et al., 2003).
Luminescent Properties and Photo-induced Electron Transfer
- Piperazine substituted naphthalimide compounds, similar to the specified chemical, have been synthesized and studied for their luminescent properties and photo-induced electron transfer. These studies have implications in the development of fluorescent probes and materials (Gan et al., 2003).
Crystal Engineering and Solution Aggregation
- Investigations into the crystal engineering of related compounds have provided valuable information about their supramolecular organizations, hydrogen bonding networks, and solution aggregation behavior, which are essential for the design of advanced materials (Weatherhead-Kloster et al., 2005).
特性
IUPAC Name |
8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N6O3/c1-3-32-11-10-29-17-18(26(2)21(31)25-19(17)30)24-20(29)28-8-6-27(7-9-28)13-14-4-5-15(22)12-16(14)23/h4-5,12H,3,6-11,13H2,1-2H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNFFGZNANHQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2931015.png)
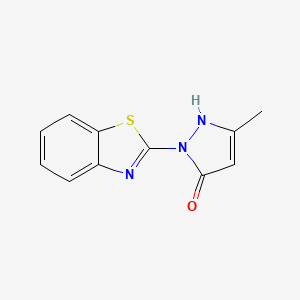
![ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2931018.png)

![5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2931020.png)
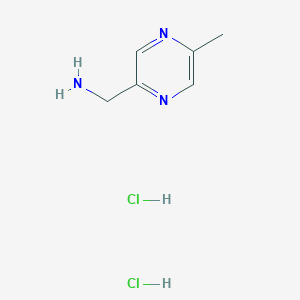
![3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate](/img/structure/B2931024.png)
![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2931026.png)
![2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2931027.png)
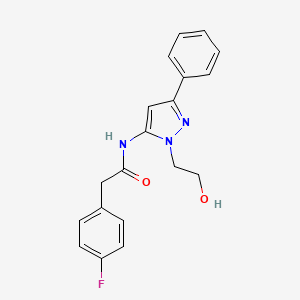
![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)
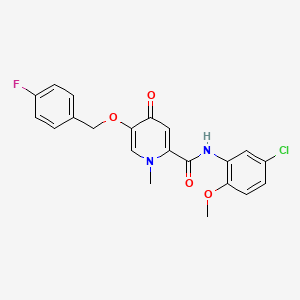

![Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2931038.png)